molecular formula C10H13F2N B8673450 1-(3,5-difluorophenyl)-2-methylpropan-2-amine

1-(3,5-difluorophenyl)-2-methylpropan-2-amine

Cat. No.: B8673450
M. Wt: 185.21 g/mol
InChI Key: DIABQKFBRQAJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3,5-difluorophenylboronic acid with appropriate amine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds in a highly efficient manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(3,5-difluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the dimethyl ethylamine moiety can modulate the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-difluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of the difluorophenyl group and the dimethyl ethylamine moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5H,6,13H2,1-2H3

InChI Key

DIABQKFBRQAJAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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